- Preparation of compounds with TRK inhibitory activity, China, , ,
Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure
اسم المنتج:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
كاس عدد:93290-12-1
وسط:C7H8N2O3
ميغاواط:168.15002155304
MDL:MFCD16620106
CID:844592
PubChem ID:3542775
Ethyl 5-formyl-1H-pyrazole-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- Ethyl 5-Formylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
- ethyl 3(5)-formylpyrazole-5(3)-carboxylate
- ethyl 5-formyl-1H-pyrazole-3-carboxylate
- Ethyl 3-formyl-1H-pyrazole-5-carboxylate
- DURUTRWXAPRQHM-UHFFFAOYSA-N
- Ethyl5-Formylpyrazole-3-carboxylate
- 5789AC
- KM3179
- NE61573
- TRA0036683
- AB16859
- SY018583
- TC
- 5-Formylpyrazole-3-carboxylic acid ethyl ester
- SCHEMBL14097075
- EN300-55217
- Ethyl3-formyl-1H-pyrazole-5-carboxylate
- AKOS006238803
- DB-169069
- SCHEMBL5599267
- CS-0055100
- J-520877
- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
- AS-32669
- DTXSID60393480
- Z825863534
- 93290-12-1
- AKOS016013842
- DA-18223
- MFCD16620106
- Ethyl 5-formyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD16620106
- نواة داخلي: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
- مفتاح Inchi: DURUTRWXAPRQHM-UHFFFAOYSA-N
- ابتسامات: O=CC1NN=C(C(OCC)=O)C=1
حساب السمة
- نوعية دقيقة: 168.05300
- النظائر كتلة واحدة: 168.05349212g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 4
- تعقيدات: 184
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.6
- طوبولوجي سطح القطب: 72
الخصائص التجريبية
- نقطة الغليان: 373.6±27.0℃/760mmHg
- بسا: 72.05000
- لوغب: 0.39890
Ethyl 5-formyl-1H-pyrazole-3-carboxylate أمن المعلومات
Ethyl 5-formyl-1H-pyrazole-3-carboxylate بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-formyl-1H-pyrazole-3-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 97% | 250mg |
¥1174.00 | 2024-04-24 | |
Chemenu | CM188198-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95%+ | 5g |
$783 | 2023-02-01 | |
Enamine | EN300-55217-1.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 1g |
$271.0 | 2023-05-26 | |
Apollo Scientific | OR926922-1g |
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |
93290-12-1 | 95% | 1g |
£244.00 | 2025-02-21 | |
Chemenu | CM188198-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95+% | 250mg |
$415 | 2021-08-05 | |
TRC | E703010-50mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D691984-0.25g |
Ethyl 5-Formylpyrazole-3-carboxylate |
93290-12-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
Enamine | EN300-55217-0.05g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 0.05g |
$64.0 | 2023-05-26 | |
Alichem | A049003436-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 5g |
$1144.00 | 2023-08-31 | |
Enamine | EN300-55217-10.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 10g |
$1163.0 | 2023-05-26 |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
المراجع
- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactionsCatalysis Science & Technology, 2017, 7(19), 4422-4430,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C
المراجع
- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazolesJournal of Heterocyclic Chemistry, 2013, 50(1), 71-77,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Diethyl ether
المراجع
- Some aldehydes of the pyrazole and 1,2,3-triazole seriesBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 12 h, rt
المراجع
- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaYChemistry Letters, 2007, 36(1), 60-61,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 30 min, reflux
1.2 Reagents: Formic acid ; 1 h, rt
1.2 Reagents: Formic acid ; 1 h, rt
المراجع
- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxidesRussian Chemical Bulletin, 2005, 54(9), 2169-2181,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials
- ethyl propiolate
- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester
- Ethyl pyrazole-3-carboxylate
- Ethane, 2-diazo-1,1-dimethoxy-
- 2-Propynal (>85%, stabilized with Hydroquinone)
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-formyl-1H-pyrazole-3-carboxylate الوثائق ذات الصلة
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) منتجات ذات صلة
- 15366-34-4(methyl 1H-pyrazole-5-carboxylate)
- 4027-57-0(Ethyl 5-methyl-1H-pyrazole-3-carboxylate)
- 37687-24-4(Diethyl 1H-pyrazole-3,5-dicarboxylate)
- 4077-76-3(3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate)
- 5932-27-4(Ethyl pyrazole-3-carboxylate)
- 21056-77-9(Ethyl 1H-pyrazole-5-carboxylate)
- 886495-75-6(Ethyl 5-methyl-4H-pyrazole-3-carboxylate)
- 436088-75-4(5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic Acid)
- 923369-29-3(4-cyclopropyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide)
- 1806309-47-6(Ethyl 2-fluoro-3-hydroxypyridine-4-acetate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

نقاء:99%/99%
كمية:5g/25g
الأسعار ($):473.0/1818.0